![molecular formula C15H12ClN5O3 B5555076 8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)

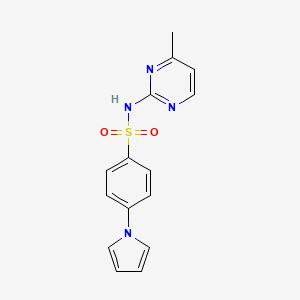

8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

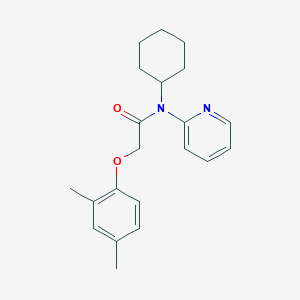

Imidazo[2,1-f]purine derivatives, including the compound of interest, are synthesized through a series of chemical reactions that involve the construction of the imidazo[2,1-f]purine core, followed by specific substitutions at various positions on the ring. These syntheses often involve steps like N-alkylation, glycosylation, and the introduction of various substituents to explore the structure-activity relationships (SAR) of these molecules (Zagórska et al., 2015).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine derivatives, including the chlorophenyl substituted variants, is characterized by X-ray crystallography and docking studies. These analyses reveal the planarity of the purine core and its substituent effects, highlighting the importance of specific substituents for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Sharma et al., 2017).

Chemical Reactions and Properties

Imidazo[2,1-f]purine derivatives undergo various chemical reactions, including N-alkylation and glycosylation, which significantly impact their biological activity and receptor affinity. The introduction of specific substituents through these reactions is critical for enhancing their pharmacological profiles (Zhong et al., 2006).

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships and Molecular Studies

Studies on novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including compounds structurally related to "8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione," have evaluated their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Such research underscores the potential of these compounds in developing antidepressant and anxiolytic agents (Zagórska et al., 2015).

Synthesis and Structure Elucidation

Research on 6-(substituted-imidazol-1-yl)purines and related compounds provides insights into the synthesis and structural analysis of purine derivatives, including methods for regiospecific alkylation and glycosylation (Zhong et al., 2006). Such foundational work is crucial for the development of novel compounds with therapeutic potential.

Luminescence Sensing Applications

The creation of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks showcases the application of purine derivatives in luminescence sensing, demonstrating the compounds' ability to act as selective fluorescence sensors for benzaldehyde-based derivatives (Shi et al., 2015).

Antiviral and Anticonvulsant Activities

The exploration of imidazo[1,2-a]-s-triazine nucleosides as purine analogs reveals their potential antiviral activity against herpes, rhino, and parainfluenza viruses. This research emphasizes the versatility of purine derivatives in therapeutic applications (Kim et al., 1978).

Eigenschaften

IUPAC Name |

6-(3-chlorophenyl)-2,4-dimethyl-8H-purino[7,8-a]imidazole-1,3,7-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O3/c1-18-12-11(13(23)19(2)15(18)24)20-7-10(22)21(14(20)17-12)9-5-3-4-8(16)6-9/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXBFSNWROZNPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3CC(=O)N(C3=N2)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)

![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)

![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5555050.png)

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)

![N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5555083.png)